3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid
Overview
Description
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid (DHDBCA) is a heterocyclic compound, which is a compound composed of multiple rings of atoms . It is derived from the benzodiazepine class of compounds. The IUPAC name for this compound is 3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of DHDBCA is represented by the linear formula C10H10O4 . The InChI code for this compound is 1S/C10H10O4/c11-10(12)9-5-6-13-7-3-1-2-4-8(7)14-9/h1-4,9H,5-6H2,(H,11,12) .Physical And Chemical Properties Analysis
The molecular weight of DHDBCA is 194.19 . It is a solid at room temperature . The storage temperature should be at room temperature and it should be kept in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Olfactory Properties
- "3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid" derivatives have been synthesized and studied for their unique olfactory properties. A study by Kraft et al. (2010) synthesized a compound with marine and spicy-vanillic odor, which serves as a starting material for the synthesis of homologues (Kraft, Popaj, Müller, & Schär, 2010).
Stereocontrolled Synthesis
- Kasagani et al. (2020) developed a stereocontrolled method for preparing chiral 3,4-dihydro-2H-naphtho[1,2-b][1,4]oxazin-2-ones using benzoxepine-4-carboxylates and chiral amino acid ethyl esters. This method is significant in the context of synthesizing chiral compounds (Kasagani, Kurma, & Bhimapaka, 2020).
Innovative Synthesis Methods
- A study by 詹淑婷 (2012) focused on innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, a class of compounds used in biology and medication (詹淑婷, 2012).
Application in Electrochromic Materials
- İçli et al. (2010) explored donor-acceptor systems based on 3,4-dihydro-2H-benzo[b][1,4]dioxepine derivatives to attain low bandgap black polymer electrochromes. These materials are significant for applications in electrochromic devices (İçli, Pamuk, Algi, Önal, & Cihaner, 2010).
Pharmaceutical Research
- Dallacker et al. (1980) prepared various benzoxepine derivatives, including 3,4-dihydro-2H-benzo[1,5]dioxepin-6-carboxylic acid, and examined their spasm-activity in mice. This study contributes to the understanding of the pharmacological effects of benzoxepine derivatives (Dallacker, Reichrath, & Schnackers, 1980).
Chemical Synthesis
- Other studies, such as those by Cizej & Urleb (1996) and Fitton & Ward (1971), focus on the chemical synthesis of related compounds, demonstrating the compound's importance in organic synthesis and chemical transformations (Cizej & Urleb, 1996); (Fitton & Ward, 1971).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)9-5-6-13-7-3-1-2-4-8(7)14-9/h1-4,9H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYFEADAQZCIGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706101 | |
Record name | 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid | |
CAS RN |
33632-74-5 | |
Record name | 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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